molecular formula C10H10ClN3O2 B1446026 1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride CAS No. 1431968-02-3

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride

Cat. No.: B1446026
CAS No.: 1431968-02-3
M. Wt: 239.66 g/mol
InChI Key: VGGLUCUFABSMRB-UHFFFAOYSA-N
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Description

This compound contains an aminophenyl group, a pyrazole ring, and a carboxylic acid group. The presence of these functional groups suggests that it could participate in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a similar precursor with hydrazine .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a phenyl ring via a nitrogen atom. The phenyl ring carries an amino group, and the pyrazole ring carries a carboxylic acid group .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, including those typical of amines, carboxylic acids, and aromatic compounds .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the carboxylic acid group would likely make it acidic, and the aromatic ring could contribute to its stability and possibly its reactivity .

Scientific Research Applications

Synthesis of Heterocycles and Dyes

1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride serves as a precursor in the synthesis of various heterocyclic compounds. It has been utilized in generating pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, and spiropyrans among others. The compound exhibits unique reactivity allowing for mild reaction conditions in the synthesis of cynomethylene dyes from a broad spectrum of precursors including amines and phenols (Gomaa & Ali, 2020).

Biological Applications

Derivatives of pyrazole carboxylic acid, including this compound, are significant due to their wide range of biological activities such as antimicrobial, anticancer, anti-inflammatory, and antiviral properties. These derivatives are valuable scaffolds in the development of biologically active compounds in medicinal chemistry (Cetin, 2020).

Role in Organic Synthesis

This compound also plays a critical role in organic synthesis, serving as an essential building block for the construction of pharmacophore models in the development of new drugs. It is extensively used as synthons in the creation of bioactive molecules with applications in medicinal chemistry, including analgesic, anti-inflammatory, and antimicrobial activities (Dar & Shamsuzzaman, 2015).

Development of Anticancer Agents

The reactivity of this compound towards Knoevenagel condensation has been explored for the development of anticancer agents. This approach has led to the generation of a library of chemical compounds with remarkable anticancer activity, highlighting the potential of this chemical scaffold in drug discovery focused on cancer treatment (Tokala et al., 2022).

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. It could potentially exhibit biological activity based on its structural similarity to other bioactive compounds .

Safety and Hazards

As with any chemical compound, handling “1-(4-Aminophenyl)-1H-pyrazole-3-carboxylic acid hydrochloride” would require appropriate safety precautions. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety and hazard information .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, as well as its biological activity. Given its structural features, it could be of interest in the development of pharmaceuticals or as a building block in organic synthesis .

Properties

IUPAC Name

1-(4-aminophenyl)pyrazole-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O2.ClH/c11-7-1-3-8(4-2-7)13-6-5-9(12-13)10(14)15;/h1-6H,11H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGGLUCUFABSMRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)N2C=CC(=N2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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